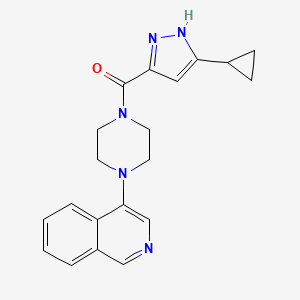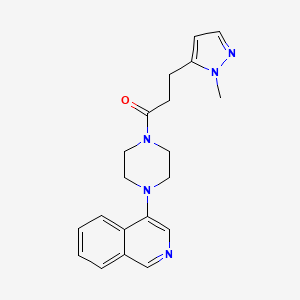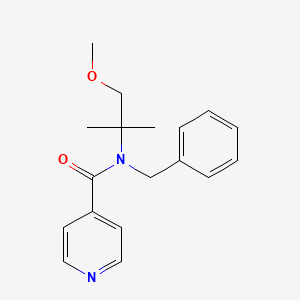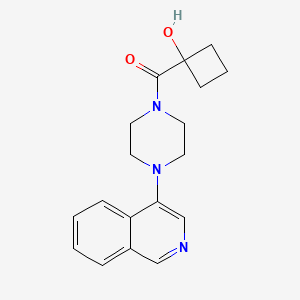![molecular formula C12H13N3O3 B7678933 6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7678933.png)
6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one, also known as GSK-3β inhibitor VIII, is a small molecule that has shown potential in scientific research applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a key role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one involves the inhibition of this compoundβ, which is a serine-threonine kinase that regulates various cellular processes. This compoundβ is involved in the regulation of glycogen synthesis, protein synthesis, and gene transcription. The inhibition of this compoundβ by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In Alzheimer's disease research, it has been found to reduce amyloid beta levels and improve cognitive function. In diabetes research, it has been found to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one in lab experiments is its high selectivity for this compoundβ. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the specific role of this compoundβ in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments.
Orientations Futures
There are several future directions for research on 6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one. One area of interest is the development of more potent and selective this compoundβ inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of 6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one involves the reaction of 6-methoxypyridin-2-ylmethylamine with 6-methoxy-3-pyridazinone in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
6-Methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's disease research, it has been shown to reduce amyloid beta levels and improve cognitive function in animal models. In diabetes research, it has been found to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
6-methoxy-2-[(6-methoxypyridin-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-4-9(13-10)8-15-12(16)7-6-11(14-15)18-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCNKVSTFSHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)C=C1)CC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)

![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)

![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)


![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678945.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)

